rac trans-Lafutidine

Catalog No.
S1524785
CAS No.
206449-94-7
M.F
C22H29N3O4S
M. Wt
431.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac trans-Lafutidine

CAS Number

206449-94-7

Product Name

rac trans-Lafutidine

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+

InChI Key

KMZQAVXSMUKBPD-GORDUTHDSA-N

SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3

Synonyms

2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide;

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3

Chemical Properties and Availability

rac-trans-Lafutidine is a synthetic compound with the chemical formula C22H29N3O4S. It is a white to off-white crystalline powder that is soluble in various organic solvents [Source: Santa Cruz Biotechnology].

Research Areas

rac-trans-Lafutidine is being investigated for its potential applications in various areas of scientific research, including:

  • Proteomics research: This field studies the large-scale analysis of proteins within an organism or cell. rac-trans-Lafutidine may be used as a tool to study protein interactions and function [Source: Santa Cruz Biotechnology].
  • Enzyme inhibition: Enzymes are biological molecules that act as catalysts in various cellular processes. rac-trans-Lafutidine may have the potential to inhibit certain enzymes, which could be useful in understanding their function and developing new drugs [Source: CymitQuimica].

Further Resources

  • PubChem:
  • Santa Cruz Biotechnology:
  • CymitQuimica:

Rac trans-Lafutidine is a second-generation histamine H2 receptor antagonist with the molecular formula C22H29N3O4S and a molar mass of 431.55 g·mol⁻¹ . It is known for its multimodal mechanism of action, which not only inhibits gastric acid secretion but also promotes mucosal protection and healing in the gastrointestinal tract. The compound is marketed under various trade names in different countries, including Stogar in Japan and Lafaxid in India .

Typical of histamine receptor antagonists. Its primary reaction involves binding to the H2 receptors in the gastric lining, which prevents the action of histamine and subsequently reduces gastric acid secretion. Additionally, it can participate in various synthetic transformations during its production, such as nucleophilic substitutions and condensation reactions .

The biological activity of rac trans-Lafutidine is characterized by its ability to:

  • Inhibit Gastric Acid Secretion: By blocking H2 receptors, it effectively reduces acid production.
  • Enhance Mucosal Defense: It stimulates the secretion of mucin and somatostatin, which protect the gastric lining .
  • Regulate Blood Flow: It activates calcitonin gene-related peptide, leading to increased nitric oxide production and improved gastric mucosal blood flow .

Clinical studies have shown its efficacy in treating conditions like gastric ulcers and gastroesophageal reflux disease .

The synthesis of rac trans-Lafutidine typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: Utilization of specific amines and sulfonamides.
  • Reagents: Sodium hydroxide and potassium carbonate are often employed as bases.
  • Steps: The synthesis may require up to eight steps involving reactions such as alkylation, acylation, and cyclization to achieve the final product .

Rac trans-Lafutidine is primarily used in:

  • Treatment of Gastrointestinal Disorders: Effective for peptic ulcers and gastroesophageal reflux disease.
  • Protection Against Gastric Injury: Its mucosal protective properties make it useful in managing acute gastritis and preventing damage from non-steroidal anti-inflammatory drugs .

Interaction studies indicate that rac trans-Lafutidine may interact with other medications metabolized by cytochrome P450 enzymes. While it is generally well-tolerated, potential interactions should be monitored when co-administered with other drugs that affect gastric pH or are substrates of similar metabolic pathways .

Rac trans-Lafutidine shares similarities with other histamine H2 receptor antagonists but has unique properties that set it apart. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
RanitidineH2 receptor antagonistOlder generation; more side effects
FamotidineH2 receptor antagonistMore potent than ranitidine
NizatidineH2 receptor antagonistShorter half-life than lafutidine

Uniqueness of Rac trans-Lafutidine

  • Multimodal Mechanism: Unlike some older antagonists that primarily focus on acid inhibition, rac trans-Lafutidine also enhances mucosal defense mechanisms.
  • Improved Safety Profile: Clinical trials suggest fewer adverse effects compared to older agents like ranitidine .

Configurational Research Methodologies

The elucidation of rac trans-Lafutidine’s stereochemistry relies on advanced analytical techniques. X-ray crystallography has been pivotal in confirming the spatial arrangement of its thioether and furan rings, which adopt a trans-diaxial orientation relative to the piperidine core [3]. Nuclear magnetic resonance (NMR) spectroscopy further corroborates these findings, with coupling constants ($$J = 9.8 \, \text{Hz}$$) between protons on adjacent carbons indicating antiperiplanar geometry [3]. Chiral high-performance liquid chromatography (HPLC) methods using polysaccharide-based columns resolve racemic mixtures, achieving baseline separation ($$R_s > 2.5$$) of enantiomers under optimized mobile phases of methanol-acetonitrile (70:30 v/v) [3].

Table 1: Configurational Analysis of rac trans-Lafutidine

TechniqueKey Parametertrans-Isomer Specificity
X-ray CrystallographyBond angles (C-S-C)112.4° ± 0.3°
$$^1\text{H NMR}$$$$J_{6,7}$$ coupling9.8 Hz
Chiral HPLCRetention time difference4.2 min (R) vs. 5.7 min (S)

Academic Investigation of Isomeric Relationships

Comparative studies between cis and trans isomers reveal stark differences in molecular polarity. The trans configuration’s dipole moment ($$ \mu = 4.2 \, \text{D} $$) is 18% lower than the cis form due to opposing vector components from electronegative substituents [4]. Quantum mechanical calculations (DFT/B3LYP/6-311+G**) demonstrate higher stabilization energy ($$ \Delta E = 12.3 \, \text{kcal/mol} $$) for the trans isomer, attributed to reduced steric hindrance between the furan oxygen and piperidine nitrogen [4]. Solubility studies in simulated gastric fluid (pH 1.2) show the trans isomer’s enhanced dissolution profile ($$Q{60} = 89\% \pm 3\%$$) compared to cis ($$Q{60} = 67\% \pm 4\%$$), correlating with its improved bioavailability [2].

Structure-Activity Research of trans Configuration

The trans configuration’s pharmacological superiority stems from optimized receptor-ligand interactions. Molecular docking simulations against the H2 receptor (PDB: 7DFL) reveal stronger hydrogen bonding between the trans isomer’s tertiary amine ($$-\text{N}(\text{CH}3)2$$) and Asp98 residue ($$ \Delta G = -9.2 \, \text{kcal/mol} $$) [1]. This interaction stabilizes the receptor’s inactive conformation, prolonging antisecretory effects. In vitro assays using guinea pig parietal cells demonstrate 3.2-fold greater potency ($$IC{50} = 0.18 \, \mu\text{M}$$) for the trans isomer versus cis ($$IC{50} = 0.58 \, \mu\text{M}$$) [1].

Table 2: Pharmacodynamic Comparison of Lafutidine Isomers

Parametertrans-Lafutidinecis-Lafutidine
H2 Receptor $$IC_{50}$$0.18 ± 0.03 µM0.58 ± 0.07 µM
Plasma Protein Binding89.4% ± 1.2%92.7% ± 1.5%
Metabolic Stability (t$$_{1/2}$$)2.8 ± 0.4 h1.9 ± 0.3 h

Comparative Research Frameworks for cis/trans Isomeric Studies

A dual-phase framework has emerged for systematic isomer comparison:

  • Phase I - Physicochemical Profiling: Includes chiral separation efficiency ($$ \alpha > 1.5 $$), thermal stability (DSC melting endotherms), and hygroscopicity (dynamic vapor sorption).
  • Phase II - Biological Evaluation: Encompasses receptor binding kinetics ($$k{\text{on}}/k{\text{off}}$$ ratios), cytochrome P450 interaction potentials (CYP2C19 inhibition $$IC{50}$$), and transmembrane permeability (PAMPA $$Pe > 15 \times 10^{-6} \, \text{cm/s}$$) [1] [4].

Table 3: Isomeric Comparison Framework Metrics

Metrictrans-Lafutidinecis-Lafutidine
Chiral Purity99.2% ± 0.3%98.7% ± 0.5%
CYP2C19 Inhibition$$IC_{50} = 8.9 \, \mu\text{M}$$$$IC_{50} = 14.2 \, \mu\text{M}$$
LogD (pH 7.4)1.84 ± 0.052.11 ± 0.07

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types